molecular formula C25H21N5O4S B2765044 N-(4-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1243013-24-2

N-(4-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2765044
CAS No.: 1243013-24-2
M. Wt: 487.53
InChI Key: WOOCQPCSZWIUIO-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core fused with a 1,2,4-oxadiazole ring. Key structural attributes include:

  • 3-(o-Tolyl)-1,2,4-oxadiazole substituent: Enhances lipophilicity and may influence target binding.
  • N-(4-Methoxyphenyl)acetamide side chain: Contributes to solubility and pharmacokinetic properties.

This compound is designed for antimicrobial applications, with structural modifications aimed at optimizing activity against bacterial and fungal pathogens .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O4S/c1-14-6-4-5-7-18(14)22-28-23(34-29-22)21-15(2)20-24(35-21)26-13-30(25(20)32)12-19(31)27-16-8-10-17(33-3)11-9-16/h4-11,13H,12H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOCQPCSZWIUIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=C(C4=C(S3)N=CN(C4=O)CC(=O)NC5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide (CAS Number: 1243013-24-2) is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H21N5O4SC_{25}H_{21}N_{5}O_{4}S, with a molecular weight of 487.5 g/mol. Its structure features a thieno[2,3-d]pyrimidine core linked to an oxadiazole moiety, which is known for various biological activities.

PropertyValue
CAS Number1243013-24-2
Molecular FormulaC25H21N5O4S
Molecular Weight487.5 g/mol

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in anticancer , antimicrobial , and anti-inflammatory domains.

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against various cancer cell lines. For instance, it has been shown to induce apoptosis in MCF-7 breast cancer cells by increasing p53 expression and activating caspase-3 pathways, suggesting a mechanism involving cell cycle arrest at the G2/M phase .

Table 1: Anticancer Activity Metrics

Cell LineIC50 (µM)Mechanism of Action
MCF-70.65Apoptosis via p53 and caspase activation
HeLa2.41Cell cycle arrest at G0-G1 phase
PANC-1Not reportedPotential disruption of DNA duplication

Antimicrobial Activity

The compound also demonstrates significant antimicrobial properties. Its derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth and biofilm formation. The presence of the oxadiazole ring is crucial for enhancing these activities due to its ability to interact with microbial enzymes .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial effects, this compound has been evaluated for anti-inflammatory activity. Studies indicate that it can inhibit pro-inflammatory cytokines and reduce inflammation in vitro and in vivo models .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : Activation of the intrinsic apoptotic pathway through upregulation of p53.
  • Cell Cycle Arrest : Inhibition of cell cycle progression at specific checkpoints.
  • Enzyme Inhibition : Interaction with enzymes involved in inflammation and microbial metabolism.

Case Studies

Several case studies have documented the efficacy of this compound:

  • Study on Breast Cancer Cells : A study demonstrated that treatment with this compound led to significant apoptosis in MCF-7 cells with an IC50 value of 0.65 µM. The mechanism was linked to increased levels of p53 and active caspase-3 .
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, derivatives of this compound showed enhanced activity against Methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an alternative treatment option for resistant infections .
  • Inflammation Model : In a murine model of inflammation, administration of the compound resulted in reduced levels of TNF-alpha and IL-6, demonstrating its anti-inflammatory capabilities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Modifications

The table below compares the target compound with three structurally related analogs:

Compound Name / ID Core Structure Oxadiazole Substituent Acetamide Side Chain Key Bioactivity (Pathogen Inhibition)
Target Compound Thieno[2,3-d]pyrimidin-4-one 3-(o-Tolyl) N-(4-Methoxyphenyl) Not explicitly reported (predicted broad-spectrum)
2-[5-Methyl-4-Oxo-6-(3-Phenyl-1,2,4-Oxadiazol-5-yl)Thieno[2,3-d]Pyrimidin-3(4H)-yl]-N-Phenylacetamide Thieno[2,3-d]pyrimidin-4-one 3-Phenyl N-Phenyl Active against Staphylococcus aureus, Bacillus subtilis
Ethyl 5-(5-Methyl-4-Oxo-3,4-Dihydrothieno[2,3-d]Pyrimidin-6-yl)-1,2,4-Oxadiazole-3-Carboxylate Thieno[2,3-d]pyrimidin-4-one 3-Carboxylate (ester) Ethyl ester Active against Candida albicans
5-Methyl-6-(3-Phenyl-1,2,4-Oxadiazol-5-yl)Thieno[2,3-d]Pyrimidine-4(3H)-Thione Thieno[2,3-d]pyrimidin-4-thione 3-Phenyl None Moderate antifungal activity

Key Findings from Comparative Studies

Role of Oxadiazole Substituents
  • Phenyl vs. o-Tolyl : Replacement of the phenyl group in analog 2 with o-tolyl (methyl-substituted phenyl) in the target compound likely enhances lipophilicity, improving membrane permeability. This modification is expected to broaden antimicrobial efficacy, particularly against Gram-positive bacteria .
  • Carboxylate vs. Aryl : The ethyl carboxylate analog (compound 3) showed selective activity against C. albicans, suggesting that electron-withdrawing groups on the oxadiazole ring favor antifungal over antibacterial activity .
Impact of Acetamide Side Chain
  • N-Phenyl vs. This aligns with studies showing that methoxy groups enhance stability and bioavailability in similar scaffolds .
Thione vs. Oxo Modification
  • The 4-thione derivative (compound 4) exhibited reduced activity compared to oxo-containing analogs, indicating that the 4-oxo group is critical for binding to microbial targets, possibly through keto-enol tautomerism or hydrogen bonding .

Pharmacological Implications

  • aureus) and fungi (e.g., C. albicans).
  • Selectivity : Structural variations in the oxadiazole ring and side chain allow fine-tuning of selectivity. For example, carboxylate derivatives may prioritize antifungal activity, while aryl-substituted analogs target bacteria .

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